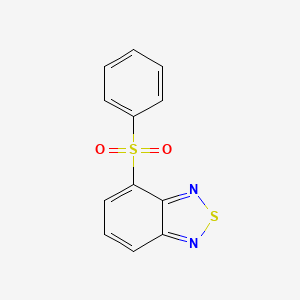![molecular formula C11H10N2O5 B5548051 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid is a compound of interest due to its unique structure and potential applications in various fields of chemistry. The compound, characterized by the presence of nitro, amino, and butenoic acid functional groups, may offer diverse reactivity and properties worthy of exploration.
Synthesis Analysis
The synthesis of compounds similar to 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid often involves multiple steps, including acetylation, nitration, and hydrolysis, optimized through the control of reactant dosages and choice of solvent (Guan Yan, 2008). Such processes highlight the complexity and precision required in synthesizing specific organic compounds.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational methods, plays a crucial role in understanding the configuration and conformation of complex molecules (P. A. Ajibade, F. P. Andrew, 2021). This analysis aids in elucidating the spatial arrangement of atoms within a molecule, influencing its reactivity and interactions.
Chemical Reactions and Properties
Compounds like 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid may undergo various chemical reactions, including nucleophilic substitutions, additions, and redox reactions. The presence of nitro and amino groups can significantly affect the electron distribution within the molecule, impacting its reactivity (E. Castro et al., 2009).
Applications De Recherche Scientifique
Diels−Alder Reaction for Preparing Substituted Anilines One study discusses the use of 5-amino-2-furancarboxylic acid methyl ester in a Diels−Alder cycloaddition with dienophiles to afford polysubstituted anilines, showcasing high regioselectivity. This reaction underlines the potential utility of nitro-substituted compounds in synthesizing anilines with specific substitutions, which could be applied in material science or as intermediates in pharmaceuticals (Padwa et al., 1997).
Hydrogen Bond Studies in Substituted Acetamides Another study focused on the synthesis and characterization of substituted acetamides from 2-amino-5-nitrophenol and related compounds. This research, highlighting the importance of hydrogen bonding in molecular structure and stability, could have implications for designing novel materials or understanding biomolecular interactions (Romero & Margarita, 2008).
Magnetism in Organic Nitroxides Research into β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid explored the stacked, intercalated 1-D hydrogen-bonded chains and their magnetic properties. This study could inform the development of novel magnetic materials or contribute to the understanding of magnetic interactions in organic compounds (Field & Lahti, 2003).
Azo Polymers for Reversible Optical Storage A study on the synthesis of azo polymers involving nitrophenyl compounds demonstrates the potential for high photoinduced birefringence, relevant for optical storage technologies. This indicates the role of such compounds in developing advanced materials for data storage and processing (Meng et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-4-(2-methyl-5-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-2-3-8(13(17)18)6-9(7)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBQISQCUQYJKW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-(2-methyl-5-nitroanilino)-4-oxobut-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)
![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)


![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)
![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)